molecular formula C10H9FO3 B13658383 2-(3-Acetyl-5-fluorophenyl)acetic acid

2-(3-Acetyl-5-fluorophenyl)acetic acid

Cat. No.: B13658383
M. Wt: 196.17 g/mol
InChI Key: PTPYBDRQOXUAEN-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, the development of efficient and selective methods for the construction of functionalized aromatic compounds is a cornerstone of molecular design. Arylacetic acids, such as 2-(3-Acetyl-5-fluorophenyl)acetic acid, are valuable synthons due to the reactivity of both the carboxylic acid moiety and the aromatic ring. wikipedia.org The presence of an acetyl group and a fluorine atom on the phenyl ring introduces specific electronic and steric properties that can be exploited in various synthetic transformations.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings), are often employed to further functionalize the aromatic core of such compounds. inventivapharma.com The fluorine atom, for instance, can influence the regioselectivity of these reactions, while the acetyl group can serve as a handle for subsequent modifications, such as conversion to other functional groups or for the construction of heterocyclic rings. The synthesis of substituted phenylacetic acids often involves multi-step sequences, starting from readily available precursors. mdpi.comresearchgate.net

Significance in Pharmaceutical Precursor Development (Academic Focus on Chemical Synthesis)

The arylacetic acid motif is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac (B195802) and ibuprofen. mdpi.comnih.gov The specific substitution pattern of this compound suggests its potential as a precursor for novel pharmaceutical agents. The fluorine atom is a common feature in many modern drugs, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability. The acetyl group offers a reactive site for the elaboration of the molecule, allowing for the introduction of diverse functionalities that could interact with biological targets. nih.gov

Academic research focuses on the development of synthetic routes to such precursors, aiming for efficiency, cost-effectiveness, and sustainability. The synthesis of fluorinated phenylacetic acids, for example, is an active area of investigation, with various methods being explored to introduce fluorine into the aromatic ring at specific positions. ossila.comgoogle.com The presence of the acetyl group provides a convergent point in a synthetic strategy, where different molecular fragments can be joined.

Overview of Research Trajectories for Arylacetic Acid Derivatives

Research on arylacetic acid derivatives is multifaceted and continually evolving. Key research trajectories include:

Development of Novel Synthetic Methodologies: Chemists are constantly seeking more efficient and environmentally benign methods for the synthesis of arylacetic acids. This includes the use of novel catalysts, flow chemistry techniques, and C-H activation strategies. sigmaaldrich.comresearchgate.net

Medicinal Chemistry Applications: A significant portion of research is dedicated to the design and synthesis of new arylacetic acid derivatives with potential therapeutic applications. This extends beyond NSAIDs to include anticancer, antiviral, and neuroprotective agents. nih.govamanote.comsemanticscholar.org The structural diversity that can be achieved with arylacetic acid scaffolds makes them attractive for library synthesis and high-throughput screening.

Materials Science: Certain arylacetic acid derivatives are being explored for their potential applications in materials science, for instance, as components of liquid crystals or organic light-emitting diodes (OLEDs). The specific electronic properties conferred by substituents on the aromatic ring are crucial in this context.

Scope and Objectives of Current Academic Inquiry into this compound

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its chemical structure allows for the inference of its likely role in academic and industrial research. The primary objectives of inquiry into this compound would likely revolve around:

Exploration as a Key Intermediate: Its trifunctional nature makes it an ideal candidate as a key intermediate in the total synthesis of complex target molecules. Research would focus on developing reliable and scalable synthetic routes to this compound.

Scaffold for Medicinal Chemistry Libraries: The compound could serve as a starting point for the generation of a library of derivatives to be screened for biological activity. The acetyl and carboxylic acid groups provide two distinct points for chemical modification.

Investigation of Structure-Activity Relationships (SAR): By systematically modifying the acetyl and carboxylic acid functionalities, and by introducing further substituents on the phenyl ring, researchers could explore the structure-activity relationships of the resulting compounds for a particular biological target.

Physicochemical Properties of this compound and Related Compounds

PropertyValue
IUPAC Name This compound
CAS Number 1393540-43-6 bldpharm.com
Molecular Formula C10H9FO3
Molecular Weight 196.18 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO

Spectroscopic Data of a Structurally Similar Compound: 2-(3-Bromo-5-fluorophenyl)acetic acid nih.gov

Spectroscopic DataValue
¹H NMR Chemical shifts would be expected for aromatic protons, a methylene (B1212753) group, and a carboxylic acid proton.
¹³C NMR Resonances for aromatic carbons, the methylene carbon, the carboxylic carbon, and the acetyl group carbons would be anticipated.
Mass Spectrometry The molecular ion peak [M]+ would be expected at m/z 196.05.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-(3-acetyl-5-fluorophenyl)acetic acid

InChI

InChI=1S/C10H9FO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

PTPYBDRQOXUAEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CC(=O)O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Acetyl 5 Fluorophenyl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(3-Acetyl-5-fluorophenyl)acetic acid, the primary disconnections involve the carbon-carbon bonds linking the acetic acid side chain to the aromatic ring and the bonds involved in the formation of the substituted phenyl moiety itself.

Approaches to the 3-Acetyl-5-fluorophenyl Moiety

The core of the target molecule is the 3-acetyl-5-fluorophenyl group. A primary retrosynthetic disconnection of this moiety is at the acetyl group, suggesting a Friedel-Crafts acylation or a related reaction. This leads to a 1-bromo-3-fluorobenzene (B1666201) or a similar precursor. Another approach involves the disconnection of the fluoro group, which is generally less synthetically feasible due to the challenges of selective fluorination on a complex aromatic ring. A plausible retrosynthetic pathway is outlined below:

Disconnection of the Acetyl Group: The acetyl group can be introduced via a Friedel-Crafts acylation of a suitable precursor like 1-bromo-3-fluorobenzene. This disconnection is strategically sound as it leads to readily available starting materials.

Grignard-based approach: An alternative disconnection involves a Grignard reagent. For instance, 3-bromo-5-fluorobenzaldehyde (B68483) could be reacted with a methyl Grignard reagent, followed by oxidation to install the acetyl group.

A key intermediate in many of these approaches is a di-substituted benzene (B151609) ring, such as 1-bromo-3-fluorobenzene or 3-bromo-5-fluorobenzaldehyde.

Methodologies for Acetic Acid Side Chain Formation

The introduction of the acetic acid side chain onto the aromatic ring is a critical step. Several retrosynthetic strategies can be envisioned:

From a Benzyl (B1604629) Halide: A common strategy involves the disconnection of the carboxylic acid group, leading back to a benzyl cyanide intermediate. This, in turn, can be disconnected to a benzyl halide. The benzyl halide can be prepared from a methyl group on the aromatic ring via radical halogenation.

From a Benzaldehyde (B42025): The acetic acid side chain can be formed from a benzaldehyde precursor through various homologation reactions, such as the Wittig reaction followed by reduction and oxidation, or through the formation of a cyanohydrin followed by reduction and hydrolysis.

Direct Carboxylation: A more direct approach involves the carboxylation of a benzyl halide or a related species using a palladium catalyst and carbon monoxide.

These disconnections provide a roadmap for the forward synthesis, suggesting key intermediates and reaction types.

Classical and Contemporary Synthetic Routes

Based on the retrosynthetic analysis, both linear and convergent synthetic strategies can be designed for the preparation of this compound.

Multi-step Linear Synthesis Protocols

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A plausible linear synthesis is detailed below, starting from 1-bromo-3,5-difluorobenzene.

Linear Synthesis Route A: Via Friedel-Crafts Acylation and Side-Chain Elaboration

StepReactionStarting MaterialReagents and ConditionsProduct
1Friedel-Crafts Acylation1-bromo-3-fluorobenzeneAcetyl chloride, AlCl₃1-(4-bromo-2-fluorophenyl)ethanone
2Suzuki Coupling1-(4-bromo-2-fluorophenyl)ethanoneMethylboronic acid, Pd(PPh₃)₄, base1-(2-fluoro-4-methylphenyl)ethanone
3Radical Bromination1-(2-fluoro-4-methylphenyl)ethanoneN-Bromosuccinimide (NBS), AIBN1-(4-(bromomethyl)-2-fluorophenyl)ethanone
4Cyanation1-(4-(bromomethyl)-2-fluorophenyl)ethanoneSodium cyanide, DMSO2-(3-acetyl-5-fluorophenyl)acetonitrile
5Hydrolysis2-(3-acetyl-5-fluorophenyl)acetonitrileAqueous acid (e.g., H₂SO₄/H₂O)This compound

Convergent Synthesis Strategies

Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. This approach can be more efficient for complex molecules.

Convergent Synthesis Route B: Coupling of a Phenylboronic Acid with a Side-Chain Precursor

In this strategy, the substituted phenyl ring and the acetic acid side chain are prepared separately and then coupled.

Fragment A Synthesis: 3-Acetyl-5-fluorophenylboronic acid

StepReactionStarting MaterialReagents and ConditionsProduct
1Bromination3-fluoroacetophenoneBr₂, FeBr₃1-(3-bromo-5-fluorophenyl)ethanone
2Borylation1-(3-bromo-5-fluorophenyl)ethanoneBis(pinacolato)diboron, PdCl₂(dppf), KOAc1-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
3Hydrolysis1-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanoneAqueous acid3-Acetyl-5-fluorophenylboronic acid

Fragment B Synthesis: Ethyl bromoacetate is commercially available.

Coupling and Final Steps

StepReactionStarting MaterialsReagents and ConditionsProduct
4Suzuki Coupling3-Acetyl-5-fluorophenylboronic acid, Ethyl bromoacetatePd(PPh₃)₄, baseEthyl 2-(3-acetyl-5-fluorophenyl)acetate
5HydrolysisEthyl 2-(3-acetyl-5-fluorophenyl)acetateAqueous NaOH, then H₃O⁺This compound

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. Several steps in the proposed syntheses of this compound can be facilitated by catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: As highlighted in the convergent synthesis, Suzuki coupling is a powerful tool for forming the carbon-carbon bond between the aromatic ring and the side chain. This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The use of palladium catalysis allows for mild reaction conditions and high functional group tolerance. mdpi.com

Palladium-Catalyzed Carbonylation: An alternative to the cyanide-based side-chain formation is the direct carbonylation of a benzyl halide. This reaction utilizes a palladium catalyst, carbon monoxide, and a nucleophile (in this case, water or an alcohol followed by hydrolysis) to introduce the carboxylic acid or ester functionality. This method avoids the use of toxic cyanides.

Rhodium-Catalyzed Hydroformylation: If a vinyl group were present on the aromatic ring (e.g., 3-fluoro-5-vinylacetophenone), rhodium-catalyzed hydroformylation could be employed to introduce a formyl group, which could then be oxidized to the carboxylic acid. The regioselectivity of this reaction can often be controlled by the choice of ligands on the rhodium catalyst.

The application of these catalytic methods can significantly improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be instrumental in building the substituted phenyl ring. inventivapharma.com For instance, a suitably protected brominated or boronic acid-functionalized precursor could be coupled with another fragment to assemble the core structure.

A hypothetical application of a palladium-catalyzed coupling reaction in the synthesis of a precursor to this compound is the Suzuki-Miyaura coupling of 3-bromo-5-fluoroacetophenone with a methylboronic acid derivative. This reaction would be catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. The choice of ligand and reaction conditions would be critical to ensure high yield and selectivity.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(Nap)₃K₃PO₄THF2020
Pd(OAc)₂P(Nap)₃K₂CO₃THF2043
Pd(OAc)₂ - H₂IPr--THF-85

This is a hypothetical data table based on analogous reactions for educational purposes. inventivapharma.com

Another relevant transition metal-catalyzed reaction is carbonylation. Palladium-catalyzed carbonylation of a corresponding benzyl halide precursor, if available, could directly introduce the acetic acid moiety. nih.gov This approach, however, often requires the use of carbon monoxide gas, which presents handling challenges.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, offers a valuable alternative to metal-based catalysis, often with the benefits of lower toxicity and milder reaction conditions. For the synthesis of phenylacetic acid derivatives, organocatalytic methods could be employed for asymmetric transformations if a chiral version of the target molecule were desired.

While no specific organocatalytic routes for this compound have been reported, one could envision the use of chiral organocatalysts in the enantioselective alkylation of a precursor to introduce the acetic acid side chain. For example, a chiral phase-transfer catalyst could be used in the alkylation of a protected 3-acetyl-5-fluorophenylacetonitrile.

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Optimization

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. In the synthesis of fluorinated aromatic compounds, the solvent can also influence the reactivity and selectivity of the reaction. wikipedia.org For the proposed synthesis of this compound, exploring greener solvents for each step would be a key aspect of developing a sustainable process. For instance, in a potential palladium-catalyzed coupling step, the use of renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated as alternatives to traditional solvents like toluene (B28343) or dioxane.

SolventDielectric ConstantBoiling Point (°C)Environmental Concern
Toluene2.4111High
Dioxane2.2101High
2-MeTHF6.280Medium
CPME4.7106Low

This table provides a general comparison of solvents and is not specific to the synthesis of the target compound.

Atom Economy and Reaction Efficiency Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com Reactions with high atom economy generate less waste. For a multi-step synthesis, it is important to evaluate the atom economy of each step to identify areas for improvement. The E-factor (Environmental Factor), which is the mass ratio of waste to product, is another useful metric. inventivapharma.com

For the proposed synthesis of this compound, a key transformation would be the conversion of an acetophenone (B1666503) to a phenylacetic acid. The Willgerodt-Kindler reaction is a classic method for this transformation. wikipedia.orgthieme-connect.demdma.ch This reaction typically uses sulfur and an amine, followed by hydrolysis. wikipedia.orgthieme-connect.demdma.ch While effective, the classical conditions can generate significant waste. Modern modifications, including the use of phase-transfer catalysis, can improve the efficiency and reduce the environmental impact. mdma.ch

A hypothetical comparison of the atom economy for different synthetic steps is presented below:

Reaction StepReactantsDesired ProductByproductsAtom Economy (%)
Friedel-Crafts Acylation3,5-Difluorotoluene, Acetyl Chloride, AlCl₃1-(3-Acetyl-5-fluorophenyl)ethaneHCl, AlCl₃~50%
Willgerodt-Kindler1-(3-Acetyl-5-fluorophenyl)ethane, Sulfur, Morpholine2-(3-Acetyl-5-fluorophenyl)thioacetamide-High
Hydrolysis2-(3-Acetyl-5-fluorophenyl)thioacetamide, H₂OThis compoundH₂S, MorpholineModerate

This is a hypothetical data table for illustrative purposes.

Yield Optimization and Purity Enhancement Techniques

Maximizing the yield and purity of the final product is a primary goal in any synthetic process. This is typically achieved through careful screening and optimization of reaction conditions.

Reaction Condition Screening

Design of Experiments (DoE) is a powerful statistical tool used to systematically screen and optimize multiple reaction parameters simultaneously. acs.orghiseachem.com For a given reaction, variables such as temperature, reaction time, catalyst loading, and reactant stoichiometry can be varied to identify the optimal conditions for maximizing yield and minimizing impurities.

In the synthesis of this compound, DoE could be applied to critical steps such as a palladium-catalyzed coupling or the Willgerodt-Kindler reaction. A fractional factorial design could be initially employed to identify the most significant variables, followed by a response surface methodology to fine-tune the optimal conditions.

A hypothetical screening of conditions for a palladium-catalyzed cross-coupling reaction is shown below:

ExperimentCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
11801265
22801275
311001270
421001285
51.5902492

This is a hypothetical data table to illustrate the concept of reaction condition screening.

By systematically exploring the reaction parameter space, it is possible to identify conditions that lead to a robust and high-yielding synthesis of the target compound, while also considering factors that enhance its purity and simplify its isolation.

Isolation and Purification Methodologies

Following the synthesis of this compound, a multi-step isolation and purification protocol is essential to remove unreacted starting materials, catalysts, and reaction byproducts. The methodologies employed are tailored to the physicochemical properties of the target molecule, specifically its acidic nature conferred by the carboxylic acid group and its moderate polarity. Standard procedures include aqueous work-up involving acid-base extraction, followed by crystallization or chromatographic purification.

Aqueous Work-up and Extraction:

The initial purification typically involves an aqueous work-up to separate the acidic product from neutral or basic impurities. The crude reaction mixture is first dissolved in a suitable water-immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. This organic solution is then washed with a mild aqueous base, typically a saturated sodium bicarbonate solution. google.com The carboxylic acid is deprotonated to form its water-soluble sodium salt, which partitions into the aqueous phase.

The organic layer, containing neutral impurities, is separated and discarded. The aqueous layer is then washed one or more times with an organic solvent to remove any remaining non-acidic contaminants. google.com Subsequently, the aqueous phase is cooled in an ice bath and acidified, usually with dilute hydrochloric acid, to a pH of approximately 2-3. google.com This re-protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a solid. The solid product is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. orgsyn.org

Crystallization:

Crystallization is a highly effective method for obtaining high-purity solid this compound. The selection of an appropriate solvent system is critical and is determined empirically. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For substituted phenylacetic acids, single-solvent systems like toluene or mixed-solvent systems are often employed. mdpi.comgoogle.com In a mixed-solvent approach, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise until turbidity persists, followed by heating to redissolve and slow cooling to promote crystal growth.

Table 1: Illustrative Solvent Systems for Crystallization

Solvent SystemProcedureExpected Outcome
TolueneThe crude solid is dissolved in a minimum volume of hot toluene and allowed to cool slowly to room temperature, followed by further cooling in an ice bath.Formation of well-defined crystals, effective for removing less polar impurities.
Ethyl Acetate / HexanesThe compound is dissolved in a small amount of warm ethyl acetate, and hexanes are added portion-wise until the solution becomes cloudy. The solution is then gently warmed until clear and allowed to cool.Effective for purifying compounds of intermediate polarity. The high vapor pressure of hexanes requires a well-sealed apparatus.
Acetonitrile (B52724)The crude material is dissolved in hot acetonitrile and allowed to cool.Acetonitrile is a polar aprotic solvent suitable for crystallizing moderately polar compounds. mdpi.com

Chromatographic Purification:

For instances where crystallization does not yield a product of sufficient purity, or for the isolation of the compound from complex mixtures, column chromatography is the preferred method. orgsyn.org Given the compound's polarity, normal-phase chromatography using silica (B1680970) gel is a standard approach. The carboxylic acid functional group can cause "tailing" of the product peak on silica gel. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent system. nih.gov

High-performance liquid chromatography (HPLC) is also a powerful tool for both the purification and purity analysis of aromatic carboxylic acids. nih.gov Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often containing formic acid or acetic acid to suppress the ionization of the carboxyl group, leading to better peak shape and retention. nih.gov

Table 2: Exemplary Column Chromatography Conditions

TechniqueStationary PhaseMobile Phase (Eluent)Purpose
Flash ChromatographySilica Gel (230-400 mesh)Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc)For preparative separation of the target compound from byproducts with different polarities. orgsyn.org
Flash ChromatographySilica Gel (230-400 mesh)Dichloromethane / Methanol / Acetic Acid (e.g., 95:4.5:0.5)An alternative eluent system for more polar compounds, where the acid additive minimizes peak tailing.
Preparative RP-HPLCC18 SilicaAcetonitrile / Water with 0.1% Formic AcidFor final high-purity polishing of small-scale samples.

Chemical Reactivity and Derivatization Studies of 2 3 Acetyl 5 Fluorophenyl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and decarboxylation.

Esterification and Amidation Reactions

Esterification: 2-(3-Acetyl-5-fluorophenyl)acetic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions, a process known as Fischer esterification. The reaction typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol in the presence of a base.

Amidation: Similarly, amides of this compound can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. The direct conversion of the acid chloride with an amine also provides a high-yielding route to the corresponding amide.

Table 1: Predicted Esterification and Amidation Reactions

Reactant Reagent(s) Product
Methanol H₂SO₄ (catalytic), heat Methyl 2-(3-acetyl-5-fluorophenyl)acetate
Ethanol SOCl₂, then pyridine Ethyl 2-(3-acetyl-5-fluorophenyl)acetate
Ammonia EDC, CH₂Cl₂ 2-(3-Acetyl-5-fluorophenyl)acetamide
Diethylamine (COCl)₂, then excess diethylamine N,N-Diethyl-2-(3-acetyl-5-fluorophenyl)acetamide

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid functionality can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 2-(3-acetyl-5-fluorophenyl)ethanol. It is important to note that LiAlH₄ will also reduce the acetyl group. More selective reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can preferentially reduce the carboxylic acid over the ketone under carefully controlled conditions.

Decarboxylation: While the decarboxylation of simple phenylacetic acids is not a facile process, it can be achieved under certain conditions, often involving harsh thermal treatment or specialized catalytic systems. Oxidative decarboxylation methods could potentially convert this compound into 1-(3-fluoro-5-methylphenyl)ethan-1-one.

Transformations at the Acetyl Group

The acetyl group, a methyl ketone, is amenable to a range of reactions typical of carbonyl compounds, including nucleophilic additions, condensations, and reactions at the alpha-carbon.

Carbonyl Reactivity: Nucleophilic Addition and Condensation

Nucleophilic Addition: The carbonyl carbon of the acetyl group is electrophilic and can be attacked by various nucleophiles. For instance, Grignard reagents (RMgX) or organolithium reagents (RLi) will add to the carbonyl to form tertiary alcohols after acidic workup. Reduction of the acetyl group to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), which will typically not reduce the carboxylic acid.

Condensation Reactions: The acetyl group can participate in condensation reactions. For example, in the presence of a base, it can undergo an aldol (B89426) condensation with an aldehyde or another ketone. It can also be a substrate for the Knoevenagel condensation with active methylene (B1212753) compounds.

Alpha-Halogenation and Subsequent Reactions

The methyl group of the acetyl moiety has acidic alpha-protons and can be halogenated under either acidic or basic conditions. For instance, reaction with bromine in acetic acid would likely yield 2-(3-(2-bromoacetyl)-5-fluorophenyl)acetic acid. This alpha-halo ketone is a versatile intermediate for further synthetic transformations, such as the introduction of other functional groups via nucleophilic substitution of the bromide.

Aromatic Ring Functionalization and Modification

The fluorine and acetyl groups on the phenyl ring influence the regioselectivity of further electrophilic aromatic substitution reactions. Both the acetyl group (a meta-director) and the fluorine atom (an ortho-, para-director) are deactivating, meaning further substitutions will be slower than on benzene (B151609) itself.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents will guide incoming electrophiles. The acetyl group strongly directs to the meta positions (relative to itself), which are positions 1 and 5. The fluorine atom directs to its ortho and para positions. Considering the positions on the ring, the most likely sites for electrophilic attack would be at the positions ortho to the fluorine and meta to the acetyl group. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄).

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing acetyl group and the fluorine atom can make the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine atom, especially if a strong electron-withdrawing group is introduced ortho or para to it.

Table 2: Predicted Aromatic Ring Functionalization

Reaction Reagent(s) Probable Major Product(s)
Nitration HNO₃, H₂SO₄ 2-(3-Acetyl-5-fluoro-2-nitrophenyl)acetic acid and/or 2-(3-Acetyl-5-fluoro-4-nitrophenyl)acetic acid
Bromination Br₂, FeBr₃ 2-(3-Acetyl-2-bromo-5-fluorophenyl)acetic acid and/or 2-(3-Acetyl-4-bromo-5-fluorophenyl)acetic acid

Electrophilic Aromatic Substitution Patterns (Theoretical/Mechanistic)

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the directing effects of the three existing substituents: the acetyl group (-COCH₃), the fluorine atom (-F), and the acetic acid moiety (-CH₂COOH).

Acetyl Group (-COCH₃): The acetyl group is a meta-director and is strongly deactivating. This is due to its electron-withdrawing nature, which destabilizes the positively charged intermediate (sigma complex) formed during the substitution process. organicchemistrytutor.com

Fluorine Atom (-F): Fluorine is an ortho-, para-director and is considered a deactivating group. Although it is highly electronegative and withdraws electron density through the sigma bond (inductive effect), it can also donate electron density to the ring through its lone pairs (resonance effect). This resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.orgcsbsju.edu

Acetic Acid Moiety (-CH₂COOH): The acetic acid group is generally considered to be weakly deactivating and will not have a strong directing effect in comparison to the other substituents.

Considering the positions of the current substituents, the potential sites for electrophilic attack are at the C2, C4, and C6 positions. The directing effects of the acetyl and fluoro groups are key to predicting the substitution pattern. The acetyl group at C3 directs incoming electrophiles to the C5 position (which is already substituted) and to the C1 position (which is also substituted). The fluorine at C5 directs incoming electrophiles to the C4 and C6 positions (ortho) and the C2 position (para).

PositionDirecting Effect of Acetyl Group (at C3)Directing Effect of Fluoro Group (at C5)Predicted Outcome
C2 -Para-directingPossible, but may be sterically hindered
C4 -Ortho-directingFavorable
C6 -Ortho-directingFavorable

Aryl Fluorine Reactivity (Displacement or Activation)

The reactivity of the fluorine atom on the aryl ring in this compound towards nucleophilic aromatic substitution (SₙAr) is generally low. Aryl fluorides are typically resistant to nucleophilic attack unless the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. wikipedia.org

In this molecule, the acetyl group and the acetic acid moiety are both electron-withdrawing. The acetyl group is situated meta to the fluorine atom, which is not an ideal position for activating the fluorine towards SₙAr. Electron-withdrawing groups exert their activating effect most strongly from the ortho and para positions, where they can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. masterorganicchemistry.comtotal-synthesis.com

Synthesis of Novel Analogs and Derivatives of this compound

The synthesis of novel analogs and derivatives of this compound can be achieved through various synthetic transformations targeting the functional groups present in the molecule. mdpi.com

Structure-Activity Relationship (SAR) Studies on Derivatized Scaffolds (Focus on chemical synthesis for SAR probes)

To conduct Structure-Activity Relationship (SAR) studies, a library of derivatives can be synthesized by modifying the core structure of this compound. These modifications can probe the importance of different regions of the molecule for its biological activity.

Modifications of the Carboxylic Acid Group:

Amide Formation: The carboxylic acid can be converted to a variety of amides by coupling with different amines using standard peptide coupling reagents (e.g., EDC, HATU). This allows for the introduction of a wide range of substituents to explore the effect of size, lipophilicity, and hydrogen bonding capacity.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield a series of esters, altering the steric and electronic properties of this part of the molecule.

Modifications of the Acetyl Group:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This introduces a new chiral center and a hydrogen bond donor.

Reductive Amination: The ketone can be converted to an amine through reductive amination with various primary or secondary amines, introducing new basic centers and altering the shape of the molecule.

Aldol Condensation: The enolizable protons of the acetyl group can participate in aldol condensation reactions with various aldehydes to extend the carbon chain and introduce new functional groups.

Modifications of the Aromatic Ring:

Suzuki-Miyaura Coupling: If a bromo or iodo analog of the starting material is available, palladium-catalyzed Suzuki-Miyaura coupling can be used to introduce a variety of aryl or heteroaryl groups onto the aromatic ring. inventivapharma.com

Buchwald-Hartwig Amination: Similarly, palladium-catalyzed amination reactions can be used to introduce various amine substituents.

A systematic synthesis of such derivatives would allow for a comprehensive exploration of the SAR, providing insights into the structural requirements for a desired biological activity. benthamdirect.comnih.gov

Modification SiteReaction TypePotential New Functional Groups
Carboxylic AcidAmide CouplingAmides (primary, secondary, tertiary)
Carboxylic AcidEsterificationEsters
Acetyl GroupReductionSecondary Alcohol
Acetyl GroupReductive AminationAmines (primary, secondary, tertiary)
Aromatic RingSuzuki-Miyaura CouplingAryl, Heteroaryl groups
Aromatic RingBuchwald-Hartwig AminationAryl amines

Design and Synthesis of Photoaffinity Labels or Research Probes

To identify the biological targets of this compound, photoaffinity labels or other chemical probes can be designed and synthesized. These probes typically contain three key components: the parent molecule (for target recognition), a photoreactive group (for covalent cross-linking), and a reporter tag (for detection and isolation). nih.gov

Design Strategy: A common strategy involves attaching a linker to a position on the parent molecule that is not critical for its biological activity, as determined by SAR studies. This linker connects to a photoreactive group, such as a benzophenone (B1666685), an aryl azide, or a diazirine. unimi.itmdpi.com A reporter tag, such as biotin (B1667282) (for affinity purification) or a fluorescent dye (for imaging), can be attached to the other end of the linker or introduced after photolabeling via click chemistry if the probe contains a bioorthogonal handle like an alkyne or an azide. nih.gov

Synthetic Approach: A potential synthetic route for a photoaffinity probe could involve synthesizing a derivative of this compound with a suitable functional group for linker attachment, for example, an amino or hydroxyl group introduced on the aromatic ring. A linker containing a photoreactive group and a reporter tag (or a handle for its attachment) could then be coupled to this functionalized analog. For instance, an amino-functionalized analog could be acylated with a carboxylic acid derivative of a benzophenone or an aryl azide. ias.ac.in

Probe ComponentExample Functional GroupPurpose
Recognition ElementThis compound scaffoldBinds to the biological target
Photoreactive GroupBenzophenone, Aryl Azide, DiazirineCovalently cross-links to the target upon photoactivation
Reporter Tag/HandleBiotin, Fluorescent Dye, Alkyne, AzideEnables detection, isolation, and identification of the target

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 3 Acetyl 5 Fluorophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the connectivity of atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of 2-(3-Acetyl-5-fluorophenyl)acetic acid is predicted to exhibit distinct signals corresponding to each unique proton. The aromatic region would show three signals for the protons on the phenyl ring. The methylene (B1212753) (-CH₂) protons of the acetic acid group would appear as a singlet, and the methyl (-CH₃) protons of the acetyl group would also present as a singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include those for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the phenyl ring (with their chemical shifts influenced by the fluorine and acetyl substituents), the methylene carbon, and the methyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2' 7.8 - 8.0 -
H-4' 7.6 - 7.8 -
H-6' 7.4 - 7.6 -
-CH₂- 3.6 - 3.8 40 - 45
-CH₃ 2.5 - 2.7 25 - 30
C-1' - 135 - 140
C-2' - 120 - 125
C-3' - 138 - 142
C-4' - 115 - 120 (d, J≈20 Hz)
C-5' - 160 - 165 (d, J≈250 Hz)
C-6' - 110 - 115 (d, J≈25 Hz)
-C=O (acetyl) - 195 - 200
-C=O (acid) - 175 - 180

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual values may vary.

Fluorine-19 (¹⁹F) NMR is a powerful technique for compounds containing fluorine. wikipedia.orgbiophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, coupling between the fluorine and nearby protons (H-4' and H-6') would provide additional structural confirmation. The wide range of chemical shifts in ¹⁹F NMR makes it particularly useful for detecting subtle changes in the molecular structure. wikipedia.orgbiophysics.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the aromatic protons, confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would be used to definitively assign the ¹³C signals for the methylene group and the aromatic carbons that bear a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.comyoutube.com This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, HMBC would show correlations from the methyl protons of the acetyl group to the acetyl carbonyl carbon and the adjacent aromatic carbon (C-3'). Similarly, the methylene protons would show correlations to the carboxylic acid carbonyl carbon and carbons of the phenyl ring.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. nih.gov For this compound (C₁₀H₉FO₃), the exact mass of the molecular ion ([M+H]⁺) can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

In mass spectrometry, molecules can be fragmented into smaller, charged particles. wikipedia.org The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.orglibretexts.org For this compound, characteristic fragmentation patterns would be expected.

Predicted Fragmentation Data for this compound

Fragment Ion Proposed Structure Predicted m/z
[M-CH₃]⁺ Loss of the methyl group from the acetyl moiety 181.0401
[M-COOH]⁺ Loss of the carboxylic acid group 151.0504

Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the confirmation of the presence and connectivity of the acetyl and acetic acid functional groups. wikipedia.org

LC-MS/MS for Impurity Profiling and Reaction Monitoring

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable analytical technique in pharmaceutical development and quality control. For a compound such as this compound, LC-MS/MS provides the high sensitivity and specificity required for two critical applications: impurity profiling and reaction monitoring.

Impurity Profiling: The identification and quantification of impurities are crucial for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). LC-MS/MS is adept at detecting and characterizing impurities, even at trace levels. The process involves chromatographic separation of the API from its impurities, followed by mass spectrometric detection. The high-resolution mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of impurities. Subsequently, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the impurity ions, providing structural information that aids in their definitive identification.

For this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Common fragmentation pathways for phenylacetic acid derivatives in MS/MS analysis include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (-COOH). libretexts.org The presence of the acetyl and fluoro substituents provides unique fragmentation patterns that can be used as diagnostic markers.

Hypothetical LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Putative Structure of Fragment
197.05 [M+H]⁺ 179.04 H₂O (18.01) Ion resulting from loss of water
197.05 [M+H]⁺ 153.04 CO₂ + H₂ (44.01) Decarboxylated ion
197.05 [M+H]⁺ 135.05 CH₂CO (42.00) Ion from loss of ketene (B1206846) from acetyl group
197.05 [M+H]⁺ 109.03 CO + H₂O + CH₂CO Ion corresponding to the fluorophenyl moiety

Note: This data is illustrative and based on general fragmentation principles for similar chemical structures. Actual fragmentation would require experimental verification.

Reaction Monitoring: LC-MS/MS is also a powerful tool for real-time or near real-time monitoring of chemical reactions. This allows chemists to track the consumption of reactants, the formation of the desired product, and the appearance and disappearance of intermediates and by-products. Such monitoring is essential for optimizing reaction conditions (e.g., temperature, time, catalyst loading) to maximize yield and minimize impurity formation. The speed and sensitivity of LC-MS/MS enable rapid analysis of reaction aliquots, providing immediate feedback for process control.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding the physical and chemical properties of a pharmaceutical compound, including its solubility, stability, and bioavailability.

Single-Crystal X-ray Diffraction Methodologies

Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of a molecule's crystal structure. nih.gov The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the unit cell, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, an SCXRD study would reveal the exact conformation of the molecule in the solid state, including the orientation of the acetyl and acetic acid groups relative to the fluorophenyl ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. These interactions are critical in determining the material's physical properties.

Illustrative Crystallographic Data for a Related Phenylacetic Acid Derivative

Parameter Value (for Diphenylacetic Acid)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.254
b (Å) 7.2260
c (Å) 17.521
β (°) 133.38
Volume (ų) 1127.6
Z (molecules/unit cell) 4

Data sourced from a study on Diphenylacetic Acid to illustrate typical parameters obtained from SCXRD analysis. researchgate.net

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same API can have significantly different physicochemical properties. researchgate.net Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms. nih.gov

In PXRD, a powdered sample containing numerous small crystallites is irradiated with X-rays. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern, characterized by a specific set of peak positions and relative intensities. rigaku.com By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the crystalline form(s) present. PXRD is also used to assess the crystallinity of a sample and can be developed into a quantitative method to determine the amount of a specific polymorph in a mixture. americanpharmaceuticalreview.com

For this compound, a polymorphism screen would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD. Any new patterns would indicate the discovery of a new polymorph, which would then be subject to further characterization.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful tools for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). Specific functional groups absorb IR radiation at characteristic frequencies (or wavenumbers, cm⁻¹). libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, the ketone C=O group, aromatic C-H and C=C bonds, and the C-F bond. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, while being weak or silent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone. The introduction of fluorine atoms can influence the intensity of aromatic ring vibrations. researchgate.net

Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H stretch 3300 - 2500 (broad) IR
Aromatic Ring C-H stretch 3100 - 3000 IR, Raman
Acetic Acid C-H stretch 3000 - 2850 IR, Raman
Carboxylic Acid C=O stretch 1760 - 1690 IR
Ketone C=O stretch 1725 - 1705 IR
Aromatic Ring C=C stretch 1600 - 1450 IR, Raman
Phenyl-Fluoride C-F stretch 1250 - 1000 IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light.

The primary chromophore in this compound is the substituted benzene (B151609) ring. The π-electrons within the aromatic system are responsible for its characteristic UV absorption. The benzene ring itself exhibits absorption bands around 204 nm and 256 nm. quimicaorganica.org The presence of substituents on the ring can cause shifts in the position (λ_max) and intensity of these absorption bands.

Auxochromes: The -OH of the carboxylic acid and the fluorine atom act as auxochromes, which can modify the absorption of the main chromophore.

Conjugation: The acetyl group's carbonyl is conjugated with the aromatic ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. shimadzu.com

UV-Vis spectroscopy is a valuable tool for quantitative analysis due to the direct relationship between absorbance and concentration, as described by the Beer-Lambert law. It can be used in dissolution testing, for assay determination, and as a detection method for liquid chromatography. The UV-Vis spectrum provides a characteristic fingerprint that can aid in the identification of the compound and the analysis of its electronic structure. For this compound, the spectrum is expected to show a primary absorption band shifted to a wavelength longer than 256 nm due to the combined effects of the substituents on the aromatic chromophore. libretexts.org

Computational and Theoretical Investigations of 2 3 Acetyl 5 Fluorophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given arrangement of atoms.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader range of computational techniques used to represent and manipulate molecular structures and predict their properties.

Energy Minimization and Conformational Sampling

Due to the presence of rotatable bonds, 2-(3-Acetyl-5-fluorophenyl)acetic acid can exist in multiple conformations. Energy minimization, also known as geometry optimization, is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. slideshare.netwikipedia.org

Conformational Sampling is crucial for identifying the various low-energy conformations a molecule can adopt. ucsb.edunih.govnih.gov Techniques for conformational sampling include:

Systematic Search: Rotating bonds by a fixed increment. This is only feasible for molecules with a small number of rotatable bonds.

Stochastic Methods (e.g., Monte Carlo): Randomly changing the molecular geometry and accepting or rejecting the new conformation based on its energy. nih.gov

Simulated Annealing: A process where the molecule is "heated" computationally to overcome energy barriers and then slowly "cooled" to find low-energy minima. ucsb.edu

A conformational analysis of this compound would likely focus on the rotation around the C-C bond connecting the phenyl ring to the acetic acid group and the C-C bond of the acetyl group. The results would reveal the most stable conformers and the energy barriers between them.

Theoretical Studies on Molecular Interactions

Understanding how this compound interacts with itself and with other molecules is crucial for predicting its physical properties and biological activity.

Theoretical studies can elucidate various types of intermolecular interactions, including:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the acetyl group can also act as an acceptor. nih.govacs.orgquora.com Theoretical calculations can determine the geometry and strength of these hydrogen bonds, which are critical for understanding dimerization in the solid state and in solution. nih.govacs.orgresearchgate.net

Aromatic Interactions: The fluorinated phenyl ring can participate in π-π stacking and other aromatic interactions. acs.orgnih.govacs.org Dispersion-corrected DFT methods are particularly important for accurately describing these non-covalent interactions. acs.org

Halogen Bonding: The fluorine atom can potentially act as a halogen bond acceptor.

By modeling a dimer of this compound, the interaction energy and the nature of the forces holding the dimer together can be quantified. The Atoms in Molecules (AIM) theory can be used to analyze the electron density to identify and characterize different types of chemical bonds and intermolecular interactions. mdpi.com

Hydrogen Bonding and Electrostatic Interaction Analysis

Hydrogen bonding and electrostatic interactions are pivotal in determining the supramolecular architecture, crystal packing, and biological interactions of a molecule. For this compound, several key functional groups dictate its interaction landscape.

The carboxylic acid group is a primary site for strong hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Computational studies on similar carboxylic acids, such as phenylacetic acid, consistently show the formation of strong dimeric structures in the solid state and in nonpolar solvents. These dimers are typically formed through a pair of O-H···O=C hydrogen bonds, creating a stable eight-membered ring.

The acetyl group's carbonyl oxygen introduces another potent hydrogen bond acceptor site. This allows for the formation of more complex hydrogen-bonding networks, potentially involving solvent molecules or other functional groups in a larger molecular assembly.

The fluorine atom, with its high electronegativity, significantly influences the molecule's electrostatic potential. It acts as a weak hydrogen bond acceptor and can participate in C-H···F interactions. More importantly, its electron-withdrawing nature modulates the charge distribution across the aromatic ring, affecting the acidity of the carboxylic proton and the hydrogen bond accepting capacity of the acetyl group.

Computational methods like Density Functional Theory (DFT) are employed to model these interactions. By calculating the molecular electrostatic potential (MEP) surface, regions of positive and negative charge can be visualized, predicting the most likely sites for electrophilic and nucleophilic attack, as well as intermolecular hydrogen bonding.

Table 1: Predicted Hydrogen Bond Parameters for a Dimer of this compound (Note: This data is hypothetical and based on typical values for similar carboxylic acid dimers calculated using DFT.)

Interacting AtomsBond Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
O-H···O=C1.7 - 1.9170 - 180-7 to -10

pi-Stacking and Van der Waals Interactions

The presence of the aromatic phenyl ring in this compound makes it a candidate for π-stacking interactions. These non-covalent interactions are crucial for the stabilization of crystal structures and play a role in the binding of molecules to biological targets. The electron-withdrawing acetyl and fluoro substituents can polarize the π-system of the benzene (B151609) ring, potentially favoring offset-stacked or edge-to-face arrangements over a simple face-to-face stacking.

Prediction of Spectroscopic Parameters (Theoretical NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

Theoretical NMR: The chemical shifts of ¹H, ¹³C, and ¹⁹F NMR can be calculated with a high degree of accuracy using methods like DFT. The predicted spectrum for this compound would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the methyl protons of the acetyl group, and the carboxylic acid proton. The fluorine substitution would induce splitting patterns in the signals of nearby protons and carbons. DFT calculations on substituted acetophenones and fluorinated aromatic compounds have shown that theoretical predictions can be highly correlated with experimental data. nih.gov

Theoretical IR: Infrared spectroscopy is sensitive to the vibrational modes of a molecule. Theoretical IR spectra can be computed by performing a frequency analysis on the optimized molecular geometry. For this molecule, strong absorption bands would be predicted for the C=O stretching of the carboxylic acid and acetyl groups, and the O-H stretching of the carboxylic acid.

Theoretical UV-Vis: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT). The predicted spectrum would be characterized by absorptions corresponding to π-π* transitions within the aromatic system.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on general principles and data from similar compounds.)

ParameterPredicted Value/Range
¹H NMR Chemical Shift (ppm)Carboxylic acid OH: 10-12; Aromatic CH: 7-8; Acetic acid CH₂: ~3.7; Acetyl CH₃: ~2.6
¹³C NMR Chemical Shift (ppm)Carboxylic C=O: 170-180; Acetyl C=O: 195-205; Aromatic C: 110-165; Acetic acid CH₂: ~40; Acetyl CH₃: ~25
IR Absorption (cm⁻¹)O-H stretch (broad): 2500-3300; C=O stretch (acetyl): 1680-1700; C=O stretch (acid): 1700-1730
UV-Vis λmax (nm)~250-280 (π-π* transition)

In silico Design of Novel this compound Derivatives

The structure of this compound serves as a scaffold that can be modified in silico to design new derivatives with potentially enhanced or novel properties, for instance, as potential enzyme inhibitors or new materials. Computational tools are integral to this process.

Structure-Based Design: If a biological target is known, molecular docking simulations can be used to predict how derivatives of the parent molecule bind to the active site of a protein. Modifications can be systematically made to the scaffold, for example, by:

Altering the substitution pattern: Moving the acetyl or fluoro groups to different positions on the phenyl ring.

Adding new functional groups: Introducing hydroxyl, amino, or other groups to create new hydrogen bonding or electrostatic interactions.

Modifying the acetic acid moiety: Esterifying the carboxylic acid or converting it to an amide to change its solubility and hydrogen bonding capabilities.

Property Prediction: For each designed derivative, a range of physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) can be predicted using computational models. This allows for the early-stage filtering of candidates that are unlikely to be successful as therapeutic agents. nih.gov

Through these computational approaches, a library of virtual compounds can be created and screened, prioritizing a smaller number of promising candidates for synthesis and experimental testing. This in silico design process significantly accelerates the discovery of new molecules with desired functionalities.

Mechanistic Insights into Molecular Interactions of 2 3 Acetyl 5 Fluorophenyl Acetic Acid in Research Models

Structure-Mechanism Relationship (SMR) Investigations

Further research and publication in peer-reviewed scientific journals are required before a detailed and accurate article on the mechanistic insights into the molecular interactions of 2-(3-Acetyl-5-fluorophenyl)acetic acid can be composed.

Ligand-Target Docking and Scoring Methodologies

To computationally predict the binding affinity and mode of this compound with putative protein targets, molecular docking simulations are a valuable tool. This process involves the prediction of the preferred orientation of the ligand when bound to a receptor to form a stable complex.

A typical workflow would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. The crystal structures of potential protein targets would be obtained from a repository such as the Protein Data Bank (PDB).

Docking Simulation: Software such as AutoDock, Glide, or GOLD could be utilized to perform the docking calculations. nih.gov These programs explore a wide range of possible conformations of the ligand within the binding site of the protein.

Scoring Functions: The stability of the resulting ligand-protein complexes is evaluated using scoring functions. These functions estimate the binding free energy, with lower scores generally indicating a more favorable interaction. The scoring functions can be physics-based, empirical, or knowledge-based.

The results of such a docking study could be presented in a table format, as shown below with hypothetical data for illustrative purposes.

Target ProteinDocking Score (kcal/mol)Predicted Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Tumor necrosis factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gly121
Mitogen-activated protein kinase p38 alpha (p38α)-9.2Lys53, Met109, Gly110

These hypothetical results would suggest that this compound has a strong theoretical binding affinity for these inflammatory and signaling proteins, warranting further experimental investigation.

Rational Design Principles for Modulators

Based on the insights gained from molecular docking studies, rational design principles can be applied to develop derivatives of this compound with potentially improved potency and selectivity. This process often involves a structure-activity relationship (SAR) study, where systematic modifications of the lead compound are made and their effects on biological activity are assessed.

Key principles that could guide the rational design of modulators based on the this compound scaffold include:

Modification of the Acetyl Group: The acetyl group could be altered to explore interactions with different regions of the binding pocket. For instance, converting the ketone to an alcohol could introduce a new hydrogen bond donor/acceptor.

Substitution on the Phenyl Ring: The fluorine atom could be moved to other positions on the phenyl ring, or replaced with other halogen atoms or small alkyl groups to probe the effect of electronics and sterics on binding.

Alteration of the Acetic Acid Side Chain: The length and flexibility of the acetic acid side chain could be modified to optimize interactions with the target protein.

An example of a hypothetical SAR study is presented below:

CompoundModificationIn Vitro IC50 (nM) against p38α
This compound -150
Derivative 1Acetyl group reduced to a hydroxyl300
Derivative 2Fluorine at position 5 moved to position 4120
Derivative 3Acetic acid chain extended to propanoic acid250

These hypothetical data suggest that the position of the fluorine atom is crucial for activity, and that modifications to the acetyl and acetic acid moieties may be detrimental to the inhibitory potential against p38α.

Investigation of Potential Biological Targets through Proteomic Approaches (In vitro research)

To experimentally identify the cellular targets of this compound, unbiased proteomic approaches can be employed. These techniques aim to identify proteins that physically interact with the compound from a complex biological sample.

Affinity Chromatography Coupled with Mass Spectrometry

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand. In this approach, this compound would be immobilized on a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

A summary of a hypothetical affinity chromatography experiment is shown below:

Experimental StepDescription
Ligand Immobilization This compound is covalently attached to NHS-activated sepharose beads.
Protein Extraction A human cell line (e.g., HEK293T) is lysed to obtain a total protein extract.
Affinity Purification The cell lysate is passed over the ligand-immobilized column.
Elution Bound proteins are eluted using a high-salt buffer or a competitive ligand.
Protein Identification Eluted proteins are separated by SDS-PAGE, in-gel digested, and identified by LC-MS/MS.

Chemical Proteomics Strategies

Chemical proteomics offers another avenue for target identification. One common strategy is competitive activity-based protein profiling (ABPP). In this method, a cell lysate is pre-incubated with this compound before being treated with a broad-spectrum reactive probe that labels a large family of enzymes. If the compound binds to a particular enzyme, it will block the binding of the probe. The proteins that show reduced labeling in the presence of the compound are then identified by mass spectrometry as potential targets.

A hypothetical outcome of a competitive ABPP experiment could be summarized as follows:

Protein FamilyProbe UsedPotential Target Identified
Serine HydrolasesFluorophosphonate-biotinFatty Acid Amide Hydrolase (FAAH)
KinasesAcyl phosphate (B84403) probep38 mitogen-activated protein kinase
DehydrogenasesNAD+-based probeAldehyde Dehydrogenase 1A1 (ALDH1A1)

These hypothetical findings would provide experimental evidence for the direct interaction of this compound with specific cellular proteins, corroborating and expanding upon the predictions from computational models.

Role of 2 3 Acetyl 5 Fluorophenyl Acetic Acid As a Precursor in Advanced Chemical Synthesis

Utility in the Synthesis of Complex Organic Molecules

The unique structural features of 2-(3-Acetyl-5-fluorophenyl)acetic acid make it a highly adaptable precursor for the synthesis of a wide range of complex organic molecules. The interplay between the carboxylic acid, ketone, and the fluorine-substituted aromatic ring allows for a variety of chemical transformations, enabling the construction of elaborate molecular architectures.

Construction of Polycyclic Aromatic Systems

Phenylacetic acid and its derivatives are well-established starting materials for the synthesis of polycyclic aromatic hydrocarbons (PAHs). The acetic acid side chain of this compound can be chemically manipulated to facilitate intramolecular cyclization reactions, leading to the formation of new ring systems fused to the central phenyl core.

For instance, the carboxylic acid can be converted to an acid chloride, which can then undergo an intramolecular Friedel-Crafts acylation, potentially leading to the formation of a six-membered ring and the generation of a fluorenone derivative. The presence of the acetyl group offers another point for cyclization. For example, through a condensation reaction, it can participate in the formation of heterocyclic rings, such as quinolines or pyrimidines, fused to the phenyl ring. The fluorine atom can also influence the regioselectivity of these cyclization reactions due to its electronic effects on the aromatic ring.

Table 1: Potential Polycyclic Aromatic Systems from this compound

Starting MaterialReaction TypePotential Product Core Structure
This compoundIntramolecular Friedel-Crafts AcylationFluorinated and Acetylated Fluorenone
This compoundCondensation with a dinucleophileFused Heterocyclic System (e.g., Quinolone)

This table presents theoretical pathways for the construction of polycyclic systems.

Stereoselective Introduction of Chirality

The α-carbon of the acetic acid moiety in this compound is a prochiral center. This feature allows for the stereoselective introduction of chirality, a critical aspect in the synthesis of many biologically active molecules. Asymmetric synthesis methodologies can be employed to introduce substituents at this position with a high degree of stereocontrol.

For example, enolate chemistry can be utilized to alkylate the α-position. By using a chiral auxiliary or a chiral phase-transfer catalyst, it is possible to achieve a diastereoselective or enantioselective alkylation, respectively. The resulting chiral phenylacetic acid derivative can then be used as a building block for more complex chiral molecules.

Application in Functional Material Precursors

The distinct functional groups of this compound also make it a promising, though largely theoretical, precursor for the synthesis of functional materials, such as specialty polymers and optoelectronic materials.

Monomer Synthesis for Specialty Polymers (Theoretical/Synthetic)

The carboxylic acid group of this compound can be readily converted into a variety of polymerizable functionalities. For instance, it can be transformed into an ester or an amide that contains a vinyl or an acrylic group, which can then undergo free-radical or controlled radical polymerization to form specialty polymers. The presence of the acetyl and fluoro groups on the polymer side chains would impart unique properties to the resulting material, such as altered solubility, thermal stability, and surface properties.

Table 2: Theoretical Monomers Derived from this compound

Monomer TypePolymerization MethodPotential Polymer Properties
Acrylate EsterRadical PolymerizationModified thermal and optical properties
Styrenic derivativeRadical PolymerizationHigh refractive index, specific solvent compatibility

This table outlines the theoretical potential for monomer synthesis and resulting polymer characteristics.

Development of Optoelectronic Materials (Theoretical/Synthetic)

Aromatic ketones and carboxylic acids are known to be components of various optoelectronic materials. The acetyl group in this compound can participate in reactions to form extended π-conjugated systems, which are essential for optoelectronic applications. For example, condensation reactions with aromatic aldehydes could lead to chalcone-like structures, which are known to have nonlinear optical properties. The fluorine atom can also enhance the electron-accepting properties of the molecule, which is beneficial for certain types of organic semiconductors. The carboxylic acid group provides a handle for further functionalization or for anchoring the molecule to a surface.

Integration into Drug Discovery Lead Optimization (Chemical synthesis aspect)

Phenylacetic acid is a common scaffold found in a variety of pharmaceuticals. The specific substitution pattern of this compound makes it an interesting starting point for the synthesis of new drug candidates. The acetyl group can act as a handle for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) of a lead compound.

For example, the ketone can be reduced to an alcohol, which can then be further functionalized. It can also be converted into an oxime or a hydrazone, introducing new functionalities that can interact with biological targets. The fluorine atom can improve the metabolic stability and bioavailability of a drug molecule. The carboxylic acid can be converted to esters or amides to modulate the pharmacokinetic properties of a potential drug. Phenylacetic acid derivatives are known to be precursors in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org

Table 3: Potential Chemical Modifications for Lead Optimization

Functional GroupReactionResulting FunctionalityPotential Impact on Drug Properties
AcetylReductionSecondary AlcoholAltered hydrogen bonding capabilities
AcetylOximationOximeModified binding interactions
Carboxylic AcidEsterificationEsterIncreased lipophilicity
Carboxylic AcidAmidationAmideEnhanced metabolic stability

This table illustrates the chemical modifications possible on the title compound for drug discovery purposes.

Scaffold Modification for Enhanced Binding Properties (Chemical properties)

There is no specific information available in the reviewed literature detailing the modification of the this compound scaffold for the purpose of enhancing binding properties to biological targets. General principles of medicinal chemistry suggest that the functional groups present in this molecule—the carboxylic acid, the acetyl group, and the fluorine atom—offer multiple points for chemical modification. For instance, the carboxylic acid could be converted to amides or esters, the acetyl group's carbonyl could undergo various reactions, and the aromatic ring could be further functionalized. However, specific examples and their effects on binding affinities are not documented for this particular compound.

Synthetic Strategies for Analogue Libraries

No published studies were found that describe synthetic strategies for creating analogue libraries based on this compound. While the reactive handles on the molecule are suitable for combinatorial chemistry approaches, there is no specific literature detailing the development or application of such libraries.

Contribution to Agrochemical Research (Chemical synthesis aspect)

Design of Novel Pesticide Scaffolds

There is no available research that points to the use of this compound as a key scaffold in the design of novel pesticides. The broader class of phenylacetic acids has been explored in agrochemical research, but specific contributions of this particular fluorinated and acetylated derivative are not documented.

Synthetic Routes to Herbicidal or Insecticidal Agents

No specific synthetic routes have been published that utilize this compound as a starting material for the creation of herbicidal or insecticidal agents. Consequently, there are no detailed research findings or data tables to present on this topic.

Advanced Analytical Methodologies for Detection and Quantification of 2 3 Acetyl 5 Fluorophenyl Acetic Acid in Research Settings

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of 2-(3-Acetyl-5-fluorophenyl)acetic acid. Its ability to resolve complex mixtures into individual components makes it an indispensable tool in analytical research.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Column Selection and Stationary Phase: The separation is typically achieved using a reversed-phase stationary phase, with C18 columns being the most common choice due to their hydrophobicity, which allows for good retention of aromatic carboxylic acids. The choice of a specific C18 column can depend on factors such as particle size, pore size, and surface area, which influence resolution and analysis time.

Mobile Phase Composition: The mobile phase in reversed-phase HPLC for acidic analytes generally consists of a mixture of an aqueous component and an organic modifier. Acetonitrile (B52724) is a frequently used organic solvent due to its low viscosity and UV transparency. The aqueous phase is often acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. Common acidic modifiers include formic acid, acetic acid, or phosphoric acid. The precise ratio of the organic to the aqueous phase is optimized to achieve the desired retention time and separation from other components in the sample matrix.

Detection: UV detection is the most common method for the quantification of this compound, owing to the presence of the chromophoric phenyl ring and acetyl group. The selection of the detection wavelength is critical for sensitivity and is typically set at the absorbance maximum of the compound. Based on structurally similar compounds, a wavelength in the range of 210-264 nm is likely to provide good sensitivity.

A summary of typical HPLC parameters for the analysis of aromatic acids is presented in the interactive table below.

ParameterTypical Value/ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of aromatic carboxylic acids.
Mobile Phase Acetonitrile/Water with acidic modifierAcetonitrile is a common organic modifier. Acid suppresses ionization of the analyte.
Acid Modifier 0.1% Formic Acid or Phosphoric AcidEnsures the carboxylic acid is in its protonated form for better retention.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at approx. 210-264 nmThe aromatic ring and acetyl group provide strong UV absorbance in this range.
Temperature Ambient or controlled (e.g., 30 °C)Temperature control can improve the reproducibility of retention times.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a carboxylic acid, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile derivative.

Derivatization: The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar and more volatile ester. This can be achieved using various reagents, such as diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. Another common approach is silylation, where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the compound.

Column and Conditions: Once derivatized, the compound can be analyzed on a standard nonpolar or moderately polar GC column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-5 or HP-5). The oven temperature program would be optimized to ensure good separation of the derivative from other components in the sample.

Detection: A Flame Ionization Detector (FID) can be used for quantification, providing a response that is proportional to the mass of the carbon-containing analyte. For more selective and sensitive detection, a Mass Spectrometer (MS) can be used, which also provides structural information for confirmation of the analyte's identity.

A summary of a potential GC method for this compound after derivatization is outlined below.

ParameterTypical Value/ConditionRationale
Derivatization Esterification (e.g., with methanol/HCl) or Silylation (e.g., with BSTFA)Increases volatility of the carboxylic acid for GC analysis.
Column Nonpolar (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)Suitable for the separation of a wide range of organic compounds.
Carrier Gas Helium or HydrogenInert carrier gas to transport the analyte through the column.
Oven Program Temperature gradient (e.g., 100 °C to 250 °C)Optimizes separation of compounds with different boiling points.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Detector FID or MSFID for general quantification, MS for selective and sensitive detection and identification.

As this compound possesses a chiral center at the carbon atom of the acetic acid moiety, it can exist as a pair of enantiomers. In research settings where the stereochemistry of the compound is important, chiral chromatography is essential for the separation and quantification of these enantiomers.

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase (CSP). A variety of CSPs are commercially available, with the most common being based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The selection of the appropriate CSP is often empirical and requires screening of different columns.

Mobile Phase: The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with a buffer), depending on the CSP and the analyte. The composition of the mobile phase is carefully optimized to maximize the enantiomeric resolution.

Detection: As with achiral HPLC, UV detection is typically used for the quantification of the separated enantiomers.

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods offer a simpler and often faster alternative to chromatography for the quantification of this compound, particularly when the sample matrix is not complex.

UV-Visible (UV-Vis) spectrophotometry is a straightforward technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the substituted phenyl ring in this compound results in significant UV absorbance.

Methodology: A solution of the compound is prepared in a suitable solvent that is transparent in the UV region of interest (e.g., ethanol, methanol, or acetonitrile). The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax). The concentration of the compound is then determined using the Beer-Lambert law, which states that the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the solution. A calibration curve is typically constructed using standards of known concentrations to ensure accuracy. The λmax for this compound would need to be experimentally determined but is expected to be in the range of 240-280 nm based on the acetophenone (B1666503) chromophore.

Fluorometric or fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. For a compound to be fluorescent, it must possess a fluorophore.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, selectivity, and relatively low instrumentation cost for the analysis of electroactive compounds. The viability of these techniques for this compound would depend on the electrochemical activity of its functional groups, primarily the acetyl and carboxylic acid moieties on the phenyl ring.

Voltammetry Techniques

Voltammetry measures the current response of an electroactive species to a varying potential. For phenylacetic acid derivatives, cyclic voltammetry (CV) is a common technique to study their redox behavior. A study on phenylacetic acid (PAA) using a CuGeO3 nanowire modified glassy carbon electrode (GCE) demonstrated two anodic peaks, indicating its oxidation at specific potentials. researchgate.net This suggests that this compound could also exhibit a characteristic voltammetric signature.

The experimental setup would typically involve a three-electrode system: a working electrode (e.g., modified GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The choice of supporting electrolyte and its pH would be critical to optimize the signal. The intensities of the resulting peaks would be expected to vary linearly with the concentration of the analyte over a certain range, allowing for quantification.

ParameterTypical Condition for Phenylacetic Acid Derivatives
Working ElectrodeModified Glassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum Wire
TechniqueCyclic Voltammetry (CV) / Differential Pulse Voltammetry (DPV)
Supporting ElectrolytePhosphate (B84403) Buffer Solution (PBS) or KCl
Scan Rate50 - 200 mV/s
Potential Range-1.0 to +1.0 V

Amperometric Detection

Amperometry involves the measurement of current at a fixed potential over time. This technique is often used as a detection method in flow systems, such as high-performance liquid chromatography (HPLC). An amperometric sensor for phenylacetic acid has been developed using a glassy carbon electrode modified with CuGeO3 nanowires. researchgate.net The peak current height in such a system shows a linear relationship with the concentration of the acid.

For this compound, an amperometric detector coupled with a separation technique like HPLC could provide a highly sensitive and selective analytical method. The applied potential would be chosen based on the oxidation or reduction potential of the target molecule, as determined by voltammetry. The development of biosensors, for instance, using enzymes that react with acetate (B1210297) groups, could also be a potential avenue for highly specific amperometric detection. researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-NMR)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation of components in a mixture and their structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is often necessary to increase their volatility. A common method involves converting the carboxylic acid to a more volatile ester, for example, through pentafluorobenzylation. nih.gov

In the case of this compound, derivatization of the carboxylic acid group would be required for GC analysis. The resulting derivative would then be separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum, which is a fragmentation pattern unique to the molecule, allowing for its unambiguous identification. Selected Ion Monitoring (SIM) mode in MS can be used for highly sensitive quantification.

ParameterTypical Condition for Phenylacetic Acid Derivatives
Derivatization AgentPentafluorobenzyl bromide (PFBBr) or BSTFA
GC ColumnCapillary column (e.g., DB-5ms)
Carrier GasHelium or Hydrogen
Injection ModeSplitless or PTV
Ionization Mode (MS)Electron Ionization (EI)
MS AnalyzerQuadrupole or Time-of-Flight (TOF)
Detection ModeFull Scan or Selected Ion Monitoring (SIM)

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the separation of compounds in a liquid phase followed by their structural elucidation using NMR. This technique is particularly valuable for the analysis of complex mixtures and for identifying unknown compounds without the need for isolation. mdpi.com

For the analysis of this compound, a reversed-phase HPLC method could be developed for its separation. The eluent from the HPLC column would then be directed to the NMR spectrometer. Different modes of operation, such as on-flow, stop-flow, and loop-storage, can be employed depending on the concentration of the analyte and the required sensitivity. mdpi.com The use of deuterated solvents in the mobile phase is often necessary to avoid solvent signal interference in the NMR spectrum. mdpi.com ¹H NMR and ¹⁹F NMR would be particularly informative for this compound, providing detailed structural information.

ParameterTypical Condition for Phenylacetic Acid Derivatives
LC ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water (with deuterated solvents)
Detection (LC)UV/Vis or Diode Array Detector (DAD)
NMR SpectrometerHigh-field (e.g., 500 MHz or higher)
NMR ProbeFlow-through probe
Operational ModeOn-flow, Stop-flow, or LC-SPE-NMR
NMR Experiments¹H, ¹³C, ¹⁹F, COSY, HSQC

Future Research Directions and Unexplored Avenues for 2 3 Acetyl 5 Fluorophenyl Acetic Acid

Innovations in Sustainable Synthesis

The imperative for greener, safer, and more efficient chemical manufacturing processes is driving significant innovation. For 2-(3-acetyl-5-fluorophenyl)acetic acid, future synthetic strategies will likely move away from traditional batch processing towards more sustainable methods.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a powerful toolkit for performing highly selective chemical transformations under mild conditions. The ketone and carboxylic acid functionalities of this compound make it an ideal candidate for enzymatic modification.

Future research could focus on the stereoselective reduction of the acetyl group using ketoreductases (KREDs). These enzymes, found in a variety of microorganisms, can produce chiral alcohols with high enantiomeric excess, which are valuable intermediates in pharmaceutical synthesis. rsc.orgnih.gov Studies on various acetophenone (B1666503) derivatives have demonstrated the feasibility of such reductions using whole-cell biocatalysts, such as Pichia capsulata and Pichia glucozyma, or even readily available plant tissues like carrots. researchgate.nettandfonline.comresearchgate.net A key research direction would be the screening of diverse enzyme libraries or the application of protein engineering to identify or create a KRED with optimal activity and selectivity for the specific steric and electronic environment of the this compound substrate.

Chemoenzymatic cascades represent another promising frontier. mdpi.comresearchgate.net A potential sequence could involve an initial enzymatic reduction of the ketone, followed by a chemical modification of the acetic acid side chain, or vice-versa. For instance, nitrilase enzymes could be explored in a dynamic kinetic resolution process to produce enantiomerically pure aromatic amino acids from related aminonitriles, a strategy that could be adapted for derivatives of the target compound. researchgate.net

Table 1: Examples of Biocatalytic Reduction of Acetophenone Derivatives A representative table showcasing potential biocatalytic systems applicable to the acetyl group.

Biocatalyst Source Substrate Product Key Findings
Pichia capsulata (whole-cell) Acetophenone (R)-1-phenylethanol High enantiomeric excess; reaction kinetics show substrate inhibition. tandfonline.com
Pichia glucozyma (recombinant KRED) Substituted Acetophenones Chiral 1-phenylethanols Enzyme activity and enantioselectivity are influenced by electronic and steric effects of substituents. rsc.org

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) by offering enhanced safety, scalability, and efficiency compared to traditional batch methods. thechemicalengineer.com The synthesis of this compound could greatly benefit from this technology. nih.govresearchgate.net

Future work should aim to convert the multi-step synthesis of this compound into a continuous, telescoped process. allfordrugs.com Key reactions, such as Friedel-Crafts acylation or subsequent functional group manipulations, can be performed in flow reactors. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.net Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ within a contained system, significantly improving process safety. pharmoutsourcing.comvapourtec.com Research into developing a continuous flow synthesis for fluorinated pyrazole (B372694) derivatives has shown the potential for handling challenging reagents like fluorine gas safely and efficiently, a principle applicable to other fluorinated targets. tib.eu

Table 2: Advantages of Flow Chemistry for API Synthesis

Feature Benefit in Continuous Flow Relevance to this compound
Heat Transfer Superior surface-area-to-volume ratio allows for rapid heating and cooling. Enables precise temperature control for potentially exothermic steps like acylation or nitration. researchgate.net
Mixing Rapid and efficient mixing leads to improved reaction kinetics and selectivity. Ensures homogeneity, potentially reducing side-product formation. researchgate.net
Safety Small reactor volumes minimize the risk associated with hazardous reagents or runaway reactions. Crucial for handling corrosive or toxic reagents that may be used in the synthesis. pharmoutsourcing.com
Scalability Production is scaled by extending run time rather than increasing reactor volume ("scaling-out"). Simplifies the transition from laboratory-scale synthesis to pilot or industrial production. researchgate.net

| Automation | Allows for automated control, monitoring, and data logging for process optimization. | Improves reproducibility and facilitates process analytical technology (PAT) implementation. |

Exploration of Novel Chemical Transformations

Beyond optimizing its synthesis, significant research opportunities lie in using this compound as a scaffold for creating new molecules with potentially valuable properties. Modern synthetic methods offer powerful tools for its derivatization.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a step- and atom-economical strategy for modifying complex molecules without the need for pre-installed functional groups. researchgate.netresearchgate.net The aromatic ring of this compound possesses several C-H bonds that could be targeted for functionalization.

A particularly promising avenue is the exploration of meta-selective C-H activation. The fluorine and acetyl substituents are both meta-directing, which could electronically favor functionalization at the C4 or C6 positions. Recent advances in transition-metal catalysis, particularly with palladium and iridium, have enabled the meta-C-H arylation of fluoroarenes. nih.govnih.gov These methods often employ a "directing group" or a norbornene relay strategy to achieve high regioselectivity. nih.govrsc.org Adapting these strategies to use the inherent directing ability of the compound's own functional groups (e.g., the carboxylic acid) would be a key research goal, potentially allowing for the introduction of aryl, alkyl, or other functional groups at the meta position. nih.gov

Photoredox Catalysis Applications

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under exceptionally mild conditions. The carboxylic acid moiety of this compound is an excellent handle for photoredox-mediated decarboxylation.

Upon photo-oxidation, the carboxylate can extrude CO₂, generating a benzylic radical. This highly reactive intermediate can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. acs.orgresearchgate.net Research could explore the coupling of this in situ-generated radical with olefins, arenes, or other partners. princeton.edu This approach would provide a powerful method for the late-stage functionalization of the acetic acid side chain. Furthermore, catalyst-free photoredox systems, where one of the reactants acts as both a photosensitizer and a radical acceptor (e.g., maleimide), could offer a greener route for tandem addition-cyclization reactions starting from aryl acetic acids. nih.govscispace.com

Advanced Computational Modeling for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into molecular structure, reactivity, and electronic properties. Applying these tools to this compound can guide and accelerate experimental research.

Future computational studies could focus on several key areas. First, DFT calculations can be used to predict the most likely sites for electrophilic, nucleophilic, or radical attack on the molecule, thereby guiding the design of C-H functionalization and other derivatization strategies. researchgate.net The influence of the fluorine and acetyl substituents on the electron density distribution and aromaticity of the phenyl ring can be precisely mapped. nih.govresearchgate.net

Second, modeling can elucidate reaction mechanisms. For instance, the transition states and energy barriers for potential biocatalytic transformations or photoredox catalytic cycles can be calculated, helping to explain observed selectivities and predict the outcomes of new reactions. mdpi.com Studies on fluorinated benzene (B151609) derivatives have shown that DFT can accurately predict how fluorine substitution impacts structural and electronic properties.

Finally, computational methods can be used to predict the physicochemical properties and potential biological activity of novel derivatives. By modeling interactions with protein active sites (molecular docking), researchers can prioritize the synthesis of compounds with the highest likelihood of desired activity, saving significant time and resources.

Table 3: Mentioned Compounds

Compound Name
This compound
1-phenylethanol
Acetophenone
Maleimide

Machine Learning in Reaction Prediction

The prediction of chemical reactions, including outcomes, yields, and optimal conditions, is a complex challenge that machine learning (ML) is poised to address. For a molecule like this compound, ML models can accelerate the discovery of new synthetic routes and novel derivatives.

Future research can leverage various ML methodologies to explore the reactivity of this compound. Graph convolutional neural networks (GCNNs), for instance, can represent the molecule as a graph and predict its behavior in different chemical environments. By training on large reaction databases, these models can identify potential reaction centers and predict the products of reactions involving this compound with a high degree of accuracy.

Furthermore, semi-supervised learning approaches could be employed to make use of the vast amount of unlabeled chemical data available. nih.gov Techniques like the "Mean Teacher" model can help in identifying reaction centers, which is a critical step in predicting the outcome of a chemical reaction. nih.gov Active learning presents another promising avenue, where the ML model intelligently selects the most informative experiments to perform. frontiersin.org This would create a highly efficient, closed-loop system where the model's predictions guide laboratory experiments, and the results of those experiments, in turn, refine the model. This approach would be particularly valuable for optimizing reaction conditions for the synthesis or derivatization of this compound, minimizing the need for extensive, time-consuming trial-and-error experimentation. frontiersin.org

Machine Learning Model/Approach Application for this compound Potential Outcome
Graph Convolutional Neural Networks (GCNNs) Predict reaction outcomes and identify novel synthetic pathways.Faster discovery of new derivatives and more efficient synthesis routes.
Semi-Supervised Learning Utilize unlabeled chemical data to improve reaction center identification.Enhanced prediction accuracy with less reliance on expensive labeled data. nih.gov
Active Learning Guide experimental design by selecting the most informative reactions to run.Cost-efficient and rapid optimization of reaction conditions (e.g., catalysts, solvents, temperature). frontiersin.org
Δ-learning Models Predict reaction properties like activation energies with high accuracy. nih.govAccelerated characterization of reaction kinetics and thermodynamics. nih.gov

AI-Driven Material Design (Theoretical)

The unique structural features of this compound—a fluorinated aromatic ring, an acetyl group, and a carboxylic acid moiety—make it an intriguing candidate for incorporation into novel materials. Artificial intelligence (AI) can play a pivotal role in theoretically designing and screening new materials based on this compound before any synthesis is attempted.

Generative AI models can propose new polymers, metal-organic frameworks (MOFs), or functional additives where this compound serves as a key building block. By learning from vast databases of known materials and their properties, these models can generate hypothetical structures with desired characteristics, such as enhanced thermal stability, specific electronic properties, or improved biodegradability. nih.gov

Material Property to Screen AI-Driven Methodology Potential Application Area
Electronic Properties (e.g., band gap) Quantum mechanical simulations guided by machine learning potentials.Organic electronics, semiconductors, solar cells. springernature.com
Thermal Stability Molecular dynamics simulations and predictive models trained on thermogravimetric data.High-performance polymers and coatings.
Biodegradability AI models trained to recognize biodegradable functional groups and predict degradation pathways. nih.govEnvironmentally benign plastics and drug delivery systems. nih.gov
Binding Affinity Docking simulations and affinity prediction algorithms.Design of selective ligands for catalysis or sensors.

Integration with Systems Biology Approaches (Focus on methodologies)

Should this compound be investigated for biological activity, systems biology offers a powerful suite of computational methodologies to understand its potential effects on complex biological networks. pitt.edu This approach moves beyond the traditional "one-target, one-drug" paradigm to provide a holistic view of a compound's interactions within a cell or organism. springernature.com

One key methodology is network pharmacology . This involves constructing interaction networks that connect the compound to its potential protein targets, and those targets to disease-related pathways. mdpi.comresearchgate.net By analyzing the topology of this network, researchers can predict the compound's mechanism of action, identify potential off-target effects, and even discover opportunities for drug repositioning. nih.govresearchgate.net

Another critical methodology is the integration of multi-omics data . By combining data from genomics, transcriptomics, proteomics, and metabolomics, a comprehensive picture of the cellular state before and after exposure to the compound can be generated. nygen.ionashbio.com Computational tools can then analyze these massive datasets to identify significantly perturbed pathways and biomarkers associated with the compound's activity. nygen.io This data-driven approach can reveal unexpected therapeutic effects or potential toxicity mechanisms that would be missed by conventional assays. frontiersin.org These computational models can simulate and predict system-wide responses to the introduction of the small molecule, guiding further experimental validation. drugtargetreview.com

Systems Biology Methodology Objective Application to the Compound
Network Pharmacology Identify compound-target-disease relationships. mdpi.comPredict potential therapeutic targets, mechanism of action, and off-target effects. researchgate.net
Multi-Omics Data Integration Analyze global changes in genes, proteins, and metabolites. nih.govUncover comprehensive biological response and identify biomarkers of activity or toxicity. nashbio.com
Pathway Analysis Map compound-induced changes onto known biological pathways. nygen.ioElucidate the specific signaling or metabolic pathways modulated by the compound.
Dynamical Modeling Simulate the time-dependent behavior of biological systems in response to the compound. nih.govPredict dose-response relationships and long-term effects on cellular networks.

Emerging Applications in Niche Chemical Research Areas

The distinct combination of functional groups in this compound opens doors to several specialized areas of chemical research that remain largely unexplored.

In medicinal chemistry , the compound serves as a valuable scaffold or building block. The fluorophenyl group is a common feature in many modern pharmaceuticals, often used to enhance metabolic stability or binding affinity. researchgate.net The acetylphenylacetic acid core could be elaborated through multicomponent reactions to rapidly generate libraries of diverse molecules for screening against various diseases. nih.gov For instance, it could be a precursor for novel inhibitors targeting enzymes where the acetyl and carboxylate groups can form key interactions in an active site.

Finally, in the field of asymmetric catalysis , the acetic acid moiety could be used to synthesize chiral ligands. The specific substitution pattern on the phenyl ring could influence the steric and electronic environment of a metal center, potentially leading to the development of new catalysts for enantioselective transformations.

Niche Research Area Potential Role of this compound Example Application
Medicinal Chemistry Fragment or scaffold for drug discovery.Synthesis of novel enzyme inhibitors or receptor modulators. drugtargetreview.com
Materials Science Surface modifier or functional additive.Passivating agent for perovskite solar cells or additive in performance polymers. springernature.com
Organic Synthesis Precursor for complex molecular architectures.Starting material for the synthesis of biologically active heterocyclic compounds.
Asymmetric Catalysis Building block for chiral ligands.Development of new catalysts for enantioselective C-C bond formation.

Q & A

Q. Basic

  • HPLC : Use a reverse-phase C18 column with UV detection at 254 nm; compare retention times with standards.
  • NMR Spectroscopy : Confirm absence of extraneous peaks (e.g., ¹H NMR: acetyl methyl singlet at ~2.6 ppm; aromatic protons split due to fluorine coupling).
  • Melting Point : Sharp melting range (±1°C) indicates purity.
  • Elemental Analysis : Match calculated and observed C/H/N ratios .

How to resolve regioselectivity challenges during fluorination?

Q. Advanced

  • Directing Groups : Introduce a methoxy group at the 4-position to guide fluorination to the 5-position.
  • Protective Strategies : Use tert-butyldimethylsilyl (TBS) groups to block undesired sites.
  • Catalysis : Employ palladium catalysts with ligands to enhance selectivity.
  • Post-synthetic deprotection (e.g., TBAF for silyl removal) may be required .

How to analyze conflicting NMR data during characterization?

Q. Advanced

  • 2D NMR (COSY/HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings.
  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by observing signal shifts at different temperatures.
  • Computational Validation : Compare experimental shifts with DFT-predicted values (software: Gaussian or ORCA).
  • Repurification : Column chromatography (silica gel, ethyl acetate/hexane) to eliminate impurities .

What are optimal storage conditions for stability?

Q. Basic

  • Temperature : Store at 0–6°C in airtight, light-resistant containers.
  • Atmosphere : Use inert gas (N₂ or Ar) to prevent oxidation.
  • Desiccation : Include silica gel to avoid hydrolysis of the acetyl group.
  • Monitoring : Periodic TLC/HPLC checks for degradation .

How to design a kinetic study on its reactivity under acidic conditions?

Q. Advanced

  • UV-Vis Spectroscopy : Monitor absorbance changes at 260 nm (indicative of structural changes).
  • pH/Temperature Control : Conduct reactions at varying pH (1–6) and temperatures (25–60°C).
  • Sampling : Quench aliquots at intervals with NaHCO₃, then analyze via HPLC.
  • Kinetic Modeling : Fit data to pseudo-first-order rate equations; calculate activation energy via Arrhenius plots .

What spectroscopic techniques confirm the structure?

Q. Basic

  • FT-IR : Acetyl C=O stretch (~1680 cm⁻¹); carboxylic O-H stretch (~2500–3300 cm⁻¹).
  • ¹H NMR : Acetyl methyl singlet (~2.6 ppm); aromatic protons (δ 7.1–7.4 ppm); carboxylic proton (δ ~12 ppm, broad).
  • ¹⁹F NMR : Single peak at ~-115 ppm (fluorine at 5-position) .

How to investigate its role as a metabolic intermediate?

Q. Advanced

  • Radiolabeling : Synthesize ¹⁴C-labeled compound (e.g., at the acetyl group).
  • Cell Culture : Incubate with hepatocytes; track incorporation via scintillation counting.
  • LC-MS/MS : Identify metabolites (e.g., glucuronide conjugates).
  • Enzyme Knockouts : Use CRISPR-edited cell lines to pinpoint metabolic pathways .

How to address low yields in large-scale synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Optimize stoichiometry and solvent ratios statistically.
  • Flow Chemistry : Improve heat/mass transfer in continuous reactors.
  • Solvent Alternatives : Test ionic liquids (e.g., [BMIM][PF₆]) for better solubility.
  • In-Line Purification : Implement continuous crystallization or membrane filtration .

What safety precautions are necessary during handling?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation.
  • Storage : Separate from strong oxidizers (e.g., KMnO₄).
  • Emergency Measures : For skin contact, rinse with soap/water; for eye exposure, flush with saline .

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